molecular formula C17H17N3O5S2 B2393433 (Z)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 1321949-84-1

(Z)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2393433
CAS No.: 1321949-84-1
M. Wt: 407.46
InChI Key: BVQSPFRQCRBEST-ZCXUNETKSA-N
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Description

The molecule “(Z)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide” is a complex organic compound. It contains a benzo[d]thiazol-2(3H)-one moiety, which is a type of heterocyclic compound . These types of compounds are often used in the development of new pharmaceuticals and materials .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecule likely has a planar structure due to the presence of the benzo[d]thiazol-2(3H)-one moiety, which is an electron-deficient system with high oxidative stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study highlighted the synthesis of a related compound through a 'one-pot' reductive cyclization process, demonstrating the methods used to create complex molecules like "(Z)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide" and its analogs. The structural elucidation of these compounds was performed using various spectroscopic methods, showcasing the intricate process involved in their synthesis and characterization (Bhaskar et al., 2019).

Biological Activities and Applications

  • Antimicrobial and Anticancer Properties:

    • Certain derivatives exhibit significant antimicrobial and anticancer activities, making them potential candidates for therapeutic applications. For instance, a novel series of 4-thiazolidinone derivatives demonstrated substantial antimicrobial and anticancer potentials, highlighting the versatile bioactivity of thiazole-based compounds (Deep et al., 2016).
    • Novel benzothiazole derivatives were synthesized, and their anti-inflammatory and analgesic properties were evaluated. This research indicates the potential use of these compounds in managing pain and inflammation, pointing towards their medicinal significance (Kumar & Singh, 2020).
  • Antiviral Properties:

    • A study on thiazolides, a class of drugs to which the given compound is related, showcased their effectiveness against a wide range of pathogens including viruses, bacteria, and protozoan parasites. This indicates the potential of these compounds in treating various infectious diseases (Hemphill et al., 2012).
  • Cytotoxicity Studies:

    • Synthesis and cytotoxicity studies of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were conducted, highlighting the importance of structural variations in determining the biological activities of these compounds (Hassan et al., 2014).

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4-methoxy-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c1-3-25-10-9-19-15-11(24-2)5-4-6-12(15)27-17(19)18-16(21)13-7-8-14(26-13)20(22)23/h4-8H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQSPFRQCRBEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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